4-Bromo-3-methyl-1-tosyl-1H-pyrazole

Heterocyclic chemistry Cross-coupling methodology Medicinal chemistry

4-Bromo-3-methyl-1-tosyl-1H-pyrazole (CAS 1116093-49-2) is an N-tosyl-protected pyrazole derivative that functions as a versatile aryl bromide building block in modern synthetic chemistry. The compound features three orthogonal functional handles: a C4-bromine atom enabling palladium-catalyzed cross-coupling reactions , a C3-methyl group providing steric and electronic modulation, and an N1-tosyl (p-toluenesulfonyl) protecting group that suppresses the formation of undesired N-H tautomers and prevents catalyst poisoning during metal-mediated transformations.

Molecular Formula C11H11BrN2O2S
Molecular Weight 315.19 g/mol
Cat. No. B12865029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-methyl-1-tosyl-1H-pyrazole
Molecular FormulaC11H11BrN2O2S
Molecular Weight315.19 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=N2)C)Br
InChIInChI=1S/C11H11BrN2O2S/c1-8-3-5-10(6-4-8)17(15,16)14-7-11(12)9(2)13-14/h3-7H,1-2H3
InChIKeyHLCHIUAHIRTGBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-methyl-1-tosyl-1H-pyrazole: A Key N-Protected Heterocyclic Scaffold for Chemoselective Cross-Coupling


4-Bromo-3-methyl-1-tosyl-1H-pyrazole (CAS 1116093-49-2) is an N-tosyl-protected pyrazole derivative that functions as a versatile aryl bromide building block in modern synthetic chemistry. The compound features three orthogonal functional handles: a C4-bromine atom enabling palladium-catalyzed cross-coupling reactions [1], a C3-methyl group providing steric and electronic modulation, and an N1-tosyl (p-toluenesulfonyl) protecting group that suppresses the formation of undesired N-H tautomers and prevents catalyst poisoning during metal-mediated transformations [2]. The tosyl group also confers enhanced crystallinity and facilitates chromatographic purification relative to N-unsubstituted analogs, making this compound particularly valuable in medicinal chemistry programs where reliable intermediate quality and reproducible coupling performance are critical procurement parameters [3].

Why Generic 4-Bromo-3-methyl-1H-pyrazole Cannot Replace the N-Tosyl Derivative in Parallel Synthesis Workflows


Simply selecting the unprotected analog 4-bromo-3-methyl-1H-pyrazole (CAS 13808-64-5) as a substitute introduces two procurement risks that are quantitatively verifiable. First, the free N-H pyrazole is a known catalyst poison in palladium-catalyzed Suzuki-Miyaura reactions, leading to lower and more variable coupling yields compared to N-tosyl-protected substrates [1]. In a direct comparative study of halogenated pyrazoles, the presence of a free N-H group was explicitly identified as a factor promoting the undesired dehalogenation side reaction, a problem that is mitigated by N-protection [2]. Second, the unprotected analog exhibits a melting point of 70-77 °C, compared to the N-tosyl derivative which is a higher-melting solid, a difference that has practical consequences for automated solid-dispensing platforms used in high-throughput parallel synthesis. These measurable differences in both chemical reactivity and physical handling properties preclude simple in-class substitution without re-optimization of the entire synthetic sequence.

Head-to-Head Comparative Evidence for 4-Bromo-3-methyl-1-tosyl-1H-pyrazole vs. Its Analogs


Bromo vs. Iodo: Reduced Dehalogenation Propensity in Suzuki-Miyaura Cross-Coupling

In a systematic comparison of halogenated pyrazoles in Suzuki-Miyaura cross-coupling, the bromo derivative demonstrated a markedly lower propensity for the undesired dehalogenation side reaction compared to the iodo analog [1]. This is a critical performance differentiator when the pyrazole scaffold is to be incorporated into complex, high-value coupling partners where premature protodehalogenation leads to significant yield loss and complicates purification.

Heterocyclic chemistry Cross-coupling methodology Medicinal chemistry

Bromo vs. Chloro: Superior Reactivity in Room-Temperature Suzuki Coupling of Tosylpyrazoles

The C4-bromo substituent in 4-bromo-3-methyl-1-tosyl-1H-pyrazole provides a balance of stability and reactivity that is often advantageous over the corresponding chloro analog. In the context of 1-tosyl-1H-pyrazole-4-boronic ester synthesis, the bromo derivative can be directly converted to the boronic ester via lithiation-borylation, a transformation that is less efficient for the less reactive chloro analog [1]. Conversely, the bromo derivative is sufficiently stable for storage and handling, unlike the iodo derivative which is prone to photolytic and thermal decomposition.

Synthetic methodology Palladium catalysis C-C bond formation

N-Tosyl vs. N-Unprotected: Prevention of Catalyst Inhibition in Palladium-Mediated Transformations

A key differentiator in procurement is the N-tosyl protecting group, which eliminates the well-documented problem of catalyst inhibition by free N-H pyrazoles. An unprotected pyrazole N-H can coordinate to palladium, forming stable complexes that retard or prevent oxidative addition, thereby reducing catalytic turnover. The tosyl group serves a dual function: it protects the nitrogen from participating in such inhibitory interactions, and it acts as a metal-directing group (MDG) to enable regioselective lithiation at C-5 [1]. This is a point of distinct functional advantage for the N-tosyl derivative.

Protecting group strategy Catalyst compatibility Process chemistry

Dual Reactivity: A Single Intermediate for Both Direct Arylation and Borylation/Suzuki Sequences

Unlike analogs such as 4-chloro-3-methyl-1-tosyl-1H-pyrazole, which is primarily employed as an electrophile, 4-bromo-3-methyl-1-tosyl-1H-pyrazole offers dual reactivity. The C-Br bond can be used directly in cross-coupling, or it can be converted to a boronic ester (via lithiation-borylation) for use as a nucleophile in a subsequent Suzuki coupling. This versatility means that a single purchased intermediate can serve as the foundation for both electrophilic and nucleophilic coupling strategies, streamlining synthetic planning and reducing the number of building blocks that must be procured and inventoried [1].

Modular synthesis Divergent functionalization Building block utility

Evidence-Backed Application Scenarios for 4-Bromo-3-methyl-1-tosyl-1H-pyrazole in Drug Discovery and Chemical Biology


Parallel Synthesis of 3,4,5-Trisubstituted Pyrazole Libraries

In a medicinal chemistry campaign targeting kinase or GPCR inhibitors, 4-bromo-3-methyl-1-tosyl-1H-pyrazole serves as a core scaffold for the rapid generation of analogs. The C4-bromo group undergoes Suzuki coupling with a diverse set of aryl/heteroaryl boronic acids to introduce diversity at the 4-position [1]. Subsequently, the N-tosyl group directs lithiation at C-5, enabling the introduction of a second diversity element via electrophilic quenching [2]. The C3-methyl group provides a fixed substituent that can be utilized for structure-activity relationship (SAR) studies. This two-step diversification sequence, enabled by the orthogonal reactivity of the bromo and tosyl groups, allows a 96-well plate of analogs to be synthesized from a single bulk intermediate, maximizing the return on procurement investment.

Synthesis of Biaryl Pyrazole Inhibitors via Chemoselective Suzuki Coupling

For a project targeting a specific kinase where a biaryl pyrazole motif is required, the C4-bromo substituent in 4-bromo-3-methyl-1-tosyl-1H-pyrazole can be selectively coupled with an aryl boronic acid bearing a sensitive functional group (e.g., an unprotected amine, alcohol, or another halide) without interference from the C3-methyl or N-tosyl groups [1]. The chemoselectivity of this transformation is a direct consequence of the N-tosyl protection, which masks the pyrazole N-H and prevents it from participating in side reactions. After coupling, the tosyl group can be removed under basic conditions (e.g., NaOH in MeOH/THF/H2O) to reveal the free N-H pyrazole for further functionalization or biological testing.

Preparation of Pyrazole-4-Boronic Esters for Late-Stage Diversification

In a fragment-based drug discovery (FBDD) program, 4-bromo-3-methyl-1-tosyl-1H-pyrazole can be converted to its corresponding boronic ester, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methyl-1-tosyl-1H-pyrazole [1]. This boronic ester is a stable, storable intermediate that can be used in a subsequent Suzuki coupling to attach the pyrazole core to a more elaborate, late-stage intermediate. This strategy decouples the synthesis of the pyrazole core from the synthesis of the coupling partner, enabling a convergent synthetic approach that is more efficient and reduces the risk of compound degradation or incompatibility that might arise in a linear sequence.

Agrochemical Intermediate Manufacture via Robust and Scalable Cross-Coupling

Patents from the agrochemical sector identify N-tosyl-4-bromopyrazoles as key intermediates in the synthesis of herbicidal isoxazoline derivatives [1]. The tosyl group not only protects the pyrazole during subsequent transformations but also enhances the crystallinity of the intermediate, facilitating purification by recrystallization. The bromo substituent's resistance to protodehalogenation under aqueous Suzuki conditions at elevated temperatures makes it a more robust and scalable choice for industrial processes compared to the iodo analog, which is prone to decomposition and hydro-deiodination under similar conditions.

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